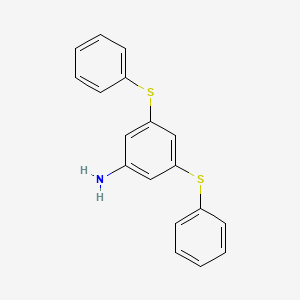

3,5-Bis(phenylsulfanyl)aniline

Description

3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5) is a fluorinated aromatic amine characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. This compound is a colorless to pale yellow crystalline solid with high thermal and chemical stability, nearly insoluble in water but soluble in organic solvents like ethanol and dichloromethane . It serves as a critical intermediate in organic synthesis, particularly for introducing trifluoromethyl groups into aromatic and heterocyclic compounds, enabling applications in pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name |

3,5-bis(phenylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NS2/c19-14-11-17(20-15-7-3-1-4-8-15)13-18(12-14)21-16-9-5-2-6-10-16/h1-13H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOCVHUMALHRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=CC(=C2)N)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(phenylsulfanyl)aniline typically involves the introduction of phenylsulfanyl groups to an aniline precursor. One common method is the nucleophilic aromatic substitution reaction, where aniline is reacted with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for 3,5-Bis(phenylsulfanyl)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(phenylsulfanyl)aniline can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

Chemistry: 3,5-Bis(phenylsulfanyl)aniline is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Medicine: The potential medicinal applications of 3,5-Bis(phenylsulfanyl)aniline are still under investigation. Similar compounds have shown promise in drug development due to their ability to interact with biological targets.

Industry: In the industrial sector, 3,5-Bis(phenylsulfanyl)aniline can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(phenylsulfanyl)aniline depends on its specific application. In general, the phenylsulfanyl groups can interact with various molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[3,5-Bis(trifluoromethyl)phenyl]aniline

- Structural Differences : This compound replaces the amine group (-NH₂) of 3,5-bis(trifluoromethyl)aniline with a phenyl ring at the 4-position.

- Applications : Primarily used in high-performance polymers and electronics due to enhanced thermal stability and electrical properties. Its trifluoromethyl groups improve reactivity in coupling reactions .

- Market Data : Available in bulk quantities (5 g to 25 g) at prices ranging from $92 to $341, reflecting its industrial demand .

2,5-Bis(trifluoromethyl)aniline (CAS 328-93-8)

- Structural Differences : Trifluoromethyl groups are positioned at 2- and 5-positions, altering steric and electronic effects compared to the 3,5-isomer.

- Applications : Used in life sciences research, particularly as a fluorinating reagent. Its lower symmetry reduces crystallinity, impacting synthesis scalability .

3,5-Bis(4-fluorophenyl)aniline Derivatives

- Structural Differences : Fluorine atoms replace trifluoromethyl groups, reducing electron-withdrawing effects.

- Applications : Primarily in crystallography and medicinal chemistry for designing bioactive molecules (e.g., pyrazole derivatives) .

- Stability : Less thermally stable than trifluoromethyl analogs due to weaker C–F bonds .

Table 1: Key Properties of Selected Compounds

Market and Industrial Outlook

- 3,5-Bis(trifluoromethyl)aniline dominates the market due to its versatility in drug synthesis (e.g., kinase inhibitors) and agrochemicals. Global production is projected to grow at 5.2% CAGR (2025–2030), driven by demand in Asia-Pacific .

Challenges and Opportunities

Biological Activity

3,5-Bis(phenylsulfanyl)aniline is an organic compound with notable biological activities. Its unique structure, characterized by two phenylsulfanyl groups attached to an aniline backbone, suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,5-Bis(phenylsulfanyl)aniline is . The compound features:

- Two phenylsulfanyl groups : These groups are known for their ability to interact with biological molecules.

- Aniline core : Provides a site for further chemical modifications.

Antimicrobial Activity

Research has indicated that 3,5-Bis(phenylsulfanyl)aniline exhibits significant antimicrobial properties. A study conducted by showed that the compound demonstrated inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results suggest that the compound could serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the anticancer potential of 3,5-Bis(phenylsulfanyl)aniline. A study published in the Journal of Medicinal Chemistry indicated that the compound exhibited cytotoxic effects on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings point to the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The proposed mechanism of action for 3,5-Bis(phenylsulfanyl)aniline involves its ability to bind to specific enzymes and receptors involved in cellular processes. This interaction may disrupt normal cell signaling pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of various sulfanyl compounds, including 3,5-Bis(phenylsulfanyl)aniline. The study confirmed its effectiveness against resistant strains of bacteria, highlighting its potential therapeutic applications in treating infections caused by multidrug-resistant organisms.

- Cancer Cell Line Analysis : Another significant study focused on the cytotoxic effects of the compound on different cancer cell lines. The researchers utilized flow cytometry to analyze apoptosis markers and found that treatment with 3,5-Bis(phenylsulfanyl)aniline led to increased rates of apoptosis in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.